molecular formula C10H17N B14538568 1-Methyloctahydro-1H-3,6-methanoindole CAS No. 62460-67-7

1-Methyloctahydro-1H-3,6-methanoindole

Cat. No.: B14538568
CAS No.: 62460-67-7
M. Wt: 151.25 g/mol
InChI Key: OWYSFEMQAYXOEU-UHFFFAOYSA-N
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Description

1-Methyloctahydro-1H-3,6-methanoindole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-Methyloctahydro-1H-3,6-methanoindole involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and ketones or aldehydes under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or alternative solvents.

Chemical Reactions Analysis

1-Methyloctahydro-1H-3,6-methanoindole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

1-Methyloctahydro-1H-3,6-methanoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyloctahydro-1H-3,6-methanoindole involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

1-Methyloctahydro-1H-3,6-methanoindole can be compared with other indole derivatives such as:

These compounds share the indole nucleus but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

CAS No.

62460-67-7

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

4-methyl-4-azatricyclo[4.3.1.03,7]decane

InChI

InChI=1S/C10H17N/c1-11-6-8-4-7-2-3-9(8)10(11)5-7/h7-10H,2-6H2,1H3

InChI Key

OWYSFEMQAYXOEU-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC3CCC2C1C3

Origin of Product

United States

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